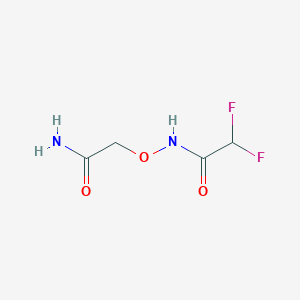
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide, also known as NATA, is a chemical compound that has been widely used in scientific research. It is a derivative of 1,2,4-triazole, a heterocyclic organic compound that has various biological activities. NATA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide is not fully understood, but it is believed to be related to its ability to interact with metal ions and other biomolecules. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to bind to copper ions and form a stable complex, which can then interact with other biomolecules such as proteins and DNA. This interaction may lead to changes in the structure and function of these biomolecules, which can have various biological effects.
Biochemical and Physiological Effects
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. It has been shown to scavenge free radicals and protect cells from oxidative damage. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other fluorescent probes and can be easily incorporated into various experimental setups. However, one limitation of N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide, including further studies on its mechanism of action and potential applications in drug development. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit promising antioxidant, anti-inflammatory, and antimicrobial activities, making it a potential candidate for the development of new drugs for various diseases. Additionally, further studies on the interaction of N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide with metal ions and other biomolecules may provide insights into its biological effects and potential applications.
合成方法
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide can be synthesized using different methods, including the reaction of 1-naphthylamine with ethyl chloroacetate in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 1-naphthylamine with acetic anhydride and sodium azide in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate and sodium hydroxide to yield N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide.
科学研究应用
N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, diabetes, and other diseases. N-(1-Naphthyl)-1H-1,2,4-triazole-1-acetamide has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for further research.
属性
IUPAC Name |
N-naphthalen-1-yl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(8-18-10-15-9-16-18)17-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,9-10H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXYCFRUOORIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628564.png)
![2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6628572.png)
![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)

![N-[(1-tert-butyltriazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6628591.png)

![[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)
![2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol](/img/structure/B6628622.png)

![3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)
![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)

![N-[(4-chloro-2-nitrophenyl)methyl]-2-cyclopropyloxolan-3-amine](/img/structure/B6628673.png)